4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid
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Description
The synthesis and study of compounds like 4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid are pivotal in the field of organic chemistry due to their complex structures and potential applications. These compounds are often explored for their unique properties, which can be utilized in various scientific and industrial applications.
Synthesis Analysis
The synthesis of this compound and its derivatives involves multiple steps, including the aza-Wittig reaction, cyclization, and base-catalyzed reactions with nucleophilic reagents. Studies have demonstrated efficient synthesis routes for related tetrahydropyrido and tetrahydrobenzothieno pyrimidinones, offering insights into potential methodologies for synthesizing the compound (Ding et al., 2003); (Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds reveals detailed insights into their geometry, conformation, and crystal structures, facilitating a deeper understanding of their chemical behavior. X-ray crystallography and other spectroscopic techniques have been employed to characterize these compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Ziaulla et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of these compounds often involves nucleophilic addition reactions, cyclization, and the formation of Schiff bases, providing a versatile toolkit for further chemical modifications and applications. The ability to undergo various chemical reactions makes these compounds valuable for synthetic organic chemistry and materials science (Atalla et al., 1995).
Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : New derivatives of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized using aza-Wittig reactions, showcasing a method for creating diverse chemical structures (Liu et al., 2006).
- Structural Analysis : The structures of these compounds have been confirmed through various analytical techniques, including IR, NMR, and X-ray diffraction, providing detailed insights into their molecular configurations (Abdalha et al., 2011).
Potential Applications in Medicine
- Dual Inhibitor Properties : Some compounds derived from tetrahydro[1]benzothieno[2,3-d]pyrimidin have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, indicating potential applications in cancer treatment (Gangjee et al., 2008).
- Antitumor and Antibacterial Agents : Various derivatives have shown significant activities against human tumor cell lines and bacteria, suggesting their usefulness in developing new therapeutic agents (Hafez et al., 2017).
Chemical Properties and Reactions
- Cyclization Reactions : The base-catalyzed cyclization reactions of these compounds have been studied, offering insights into their chemical behavior and potential for creating complex molecules (Chen & Liu, 2019).
- Microwave Irradiation Methods : The use of microwave irradiation in the synthesis of these derivatives has been explored, demonstrating an efficient approach to their production (Abdalha et al., 2011).
properties
IUPAC Name |
4-[5-[(E)-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c26-21-19-16-3-1-2-4-18(16)30-20(19)23-12-25(21)24-11-15-9-10-17(29-15)13-5-7-14(8-6-13)22(27)28/h5-12H,1-4H2,(H,27,28)/b24-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVBQFQMUZASQM-BHGWPJFGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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